molecular formula C10H9ClN2 B1285062 4-Amino-8-chloro-6-methylquinoline CAS No. 948293-57-0

4-Amino-8-chloro-6-methylquinoline

Cat. No.: B1285062
CAS No.: 948293-57-0
M. Wt: 192.64 g/mol
InChI Key: AACXNUWLLIDMPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-chloro-6-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with acetaldehyde and formaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-chloro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-8-chloro-6-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-8-chloro-6-methylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its antimicrobial and antimalarial activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-chloro-8-methylquinoline
  • 4-Amino-7-chloro-8-methylquinoline
  • 4-Amino-6,8-dichloro-2-methylquinoline
  • 4-Amino-7,8-dichloro-2-methylquinoline

Uniqueness

4-Amino-8-chloro-6-methylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and amino groups at specific positions on the quinoline ring contribute to its distinct reactivity and potential therapeutic applications .

Properties

IUPAC Name

8-chloro-6-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACXNUWLLIDMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589055
Record name 8-Chloro-6-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-57-0
Record name 8-Chloro-6-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948293-57-0
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